molecular formula C20H23NO7 B4627618 METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B4627618
M. Wt: 389.4 g/mol
InChI Key: KNQRJHBUSVIDIA-UHFFFAOYSA-N
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Description

METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that features a chromen-3-yl acetate core with various functional groups, including morpholine and oxoethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps, starting with the preparation of the chromen-3-yl core. The chromen-3-yl core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to ensure its quality and suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its interactions with biological targets can be explored to identify new treatments for diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes or receptors, modulating their activity. The chromen-3-yl core can participate in electron transfer reactions, influencing cellular processes. The compound’s overall effect is determined by the combination of these interactions and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE: shares similarities with other chromen-3-yl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-12-14-4-5-16(27-11-17(22)21-6-8-26-9-7-21)13(2)19(14)28-20(24)15(12)10-18(23)25-3/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQRJHBUSVIDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCOCC3)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 6
METHYL 2-{4,8-DIMETHYL-7-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

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